Cas no 28746-99-8 (1'-Hydroxy-[1,1'-bi(cyclohexan)]-2-one)

1'-Hydroxy-[1,1'-bi(cyclohexan)]-2-one is a bicyclic ketone derivative featuring a hydroxyl group at the 1'-position and a carbonyl group at the 2-position of the fused cyclohexane rings. This compound is of interest in synthetic organic chemistry due to its rigid bicyclic framework, which can serve as a versatile intermediate for the preparation of complex molecular architectures. The presence of both hydroxyl and carbonyl functionalities allows for selective derivatization, enabling applications in pharmaceuticals, agrochemicals, and materials science. Its stability and well-defined stereochemistry make it suitable for asymmetric synthesis and chiral auxiliary applications. The compound is typically handled under standard laboratory conditions, with purity and structural integrity verified by spectroscopic methods.
1'-Hydroxy-[1,1'-bi(cyclohexan)]-2-one structure
28746-99-8 structure
Product Name:1'-Hydroxy-[1,1'-bi(cyclohexan)]-2-one
CAS No:28746-99-8
MF:C12H20O2
MW:196.286004066467
MDL:MFCD03837683
CID:1035711
PubChem ID:566680
Update Time:2025-06-29

1'-Hydroxy-[1,1'-bi(cyclohexan)]-2-one Chemical and Physical Properties

Names and Identifiers

    • 1'-Hydroxy-[1,1'-bi(cyclohexan)]-2-one
    • 1'-hydroxy-[1,1'-bicyclohexyl]-2-one
    • 1'-hydroxybi(cyclohexan)-2-one
    • 2-(1-hydroxycyclohexyl)cyclohexan-1-one
    • AS-76166
    • AKOS016000601
    • SCHEMBL1238035
    • [1,1'-Bicyclohexyl]-2-one, 1'-hydroxy-
    • 1'-hydroxy-1,1'-bi(cyclohexyl)-2-one
    • CS-0155344
    • 28746-99-8
    • MFCD03837683
    • AERVJOBGBMEFDV-UHFFFAOYSA-N
    • 1'-HYDROXY-[1,1'-BI(CYCLOHEXANE)]-2-ONE
    • A10673
    • MDL: MFCD03837683
    • Inchi: 1S/C12H20O2/c13-11-7-3-2-6-10(11)12(14)8-4-1-5-9-12/h10,14H,1-9H2
    • InChI Key: AERVJOBGBMEFDV-UHFFFAOYSA-N
    • SMILES: OC1(CCCCC1)C1C(CCCC1)=O

Computed Properties

  • Exact Mass: 196.1464
  • Monoisotopic Mass: 196.146329876g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 1
  • Complexity: 216
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.9
  • Topological Polar Surface Area: 37.3Ų

Experimental Properties

  • PSA: 37.3

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Additional information on 1'-Hydroxy-[1,1'-bi(cyclohexan)]-2-one

Introduction to 1'-Hydroxy-[1,1'-bi(cyclohexan)]-2-one (CAS No. 28746-99-8)

1'-Hydroxy-[1,1'-bi(cyclohexan)]-2-one, identified by its Chemical Abstracts Service (CAS) number 28746-99-8, is a compound of significant interest in the field of organic chemistry and pharmaceutical research. This bicyclic ketone derivative features a unique structural framework composed of two cyclohexane rings linked by a hydroxyl-substituted ketone moiety. The presence of both hydroxyl and carbonyl functional groups makes this molecule a versatile intermediate in synthetic chemistry, particularly in the development of complex organic architectures.

The structural motif of 1'-Hydroxy-[1,1'-bi(cyclohexan)]-2-one lends itself to various chemical transformations, including oxidation, reduction, and condensation reactions. These properties have positioned it as a valuable building block in the synthesis of more intricate molecules. In recent years, the compound has garnered attention for its potential applications in medicinal chemistry, where its scaffold can be modified to develop novel bioactive entities.

One of the most compelling aspects of 1'-Hydroxy-[1,1'-bi(cyclohexan)]-2-one is its role in the synthesis of pharmacophores that exhibit promising biological activities. For instance, derivatives of this compound have been explored as precursors to molecules with anti-inflammatory and antimicrobial properties. The rigid bicyclic core provides stability, while the hydroxyl and carbonyl groups offer opportunities for further functionalization to enhance binding affinity to biological targets.

Recent advancements in computational chemistry have enabled researchers to predict the reactivity and conformational preferences of 1'-Hydroxy-[1,1'-bi(cyclohexan)]-2-one, facilitating the design of more efficient synthetic routes. These computational studies have highlighted the compound's potential as a scaffold for drug discovery programs targeting neurological disorders. The ability to model its interactions with proteins and enzymes has opened new avenues for developing small-molecule modulators.

The pharmaceutical industry has shown particular interest in leveraging the structural features of 1'-Hydroxy-[1,1'-bi(cyclohexan)]-2-one to create libraries of compounds for high-throughput screening (HTS). By systematically modifying its substituents, researchers can generate diverse analogs with tailored pharmacological profiles. This approach has been instrumental in identifying lead compounds for further optimization.

In addition to its pharmaceutical applications, 1'-Hydroxy-[1,1'-bi(cyclohexan)]-2-one has found utility in materials science. Its unique molecular structure makes it a candidate for designing chiral ligands and catalysts used in asymmetric synthesis. The ability to fine-tune its stereochemistry has implications for producing enantiomerically pure compounds, which are often essential for therapeutic efficacy.

The synthesis of [CAS No. 28746-99-8] typically involves multi-step organic transformations starting from commercially available cyclohexanone derivatives. Advances in green chemistry principles have also influenced synthetic methodologies, leading to more sustainable processes that minimize waste and hazardous byproducts. These innovations align with the broader goal of reducing the environmental impact of chemical manufacturing.

From a mechanistic standpoint, the reactivity of [CAS No. 28746-99-8] is influenced by electronic and steric factors inherent to its bicyclic system. Understanding these influences is crucial for predicting reaction outcomes and designing efficient synthetic strategies. Researchers have employed various spectroscopic techniques, such as NMR and mass spectrometry, to elucidate its molecular structure and dynamics.

The biological evaluation of derivatives derived from [CAS No. 28746-99-8] has revealed intriguing interactions with biological systems. For example, certain analogs have demonstrated inhibitory effects on enzymes implicated in metabolic pathways associated with inflammation and oxidative stress. These findings underscore the compound's potential as a starting point for developing novel therapeutic agents.

Future research directions may explore the incorporation of [CAS No. 28746-99-8] into drug delivery systems designed for targeted therapy. By integrating this scaffold into nanoparticles or prodrugs, scientists aim to enhance bioavailability and improve treatment outcomes for various diseases. Such interdisciplinary approaches highlight the compound's versatility beyond traditional small-molecule drug design.

In summary,[CAS No. 28746-99-8] represents a structurally fascinating and chemically versatile compound with broad applications across pharmaceuticals and materials science. Its unique framework continues to inspire innovation in synthetic methodologies and drug discovery efforts aimed at addressing unmet medical needs.

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